N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a carbazole core, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Attachment of the Benzamide Moiety: The final step may involve coupling the carbazole-tetrazole intermediate with a benzoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halides, amines, or alcohols can be used under conditions such as heating or the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the tetrazole and dimethyl groups.
3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the carbazole core.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the chloro group, tetrazole ring, and dimethyl substitutions can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H21ClN6O |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H21ClN6O/c1-12-9-10-16(21(13(12)2)29-11-24-27-28-29)22(30)25-18-8-4-6-15-14-5-3-7-17(23)19(14)26-20(15)18/h3,5,7,9-11,18,26H,4,6,8H2,1-2H3,(H,25,30) |
InChI Key |
TVRFQKVZDHRPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl)N5C=NN=N5)C |
Origin of Product |
United States |
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